molecular formula C30H24N4O B11528935 N'-[(E)-[1-(4-Methylphenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]pyridine-4-carbohydrazide

N'-[(E)-[1-(4-Methylphenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]pyridine-4-carbohydrazide

Cat. No.: B11528935
M. Wt: 456.5 g/mol
InChI Key: HZNUVADAOAUZMJ-RUMWWMSVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-[1-(4-Methylphenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]pyridine-4-carbohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of Schiff bases, which are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group.

Properties

Molecular Formula

C30H24N4O

Molecular Weight

456.5 g/mol

IUPAC Name

N-[(E)-[1-(4-methylphenyl)-2,5-diphenylpyrrol-3-yl]methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C30H24N4O/c1-22-12-14-27(15-13-22)34-28(23-8-4-2-5-9-23)20-26(29(34)24-10-6-3-7-11-24)21-32-33-30(35)25-16-18-31-19-17-25/h2-21H,1H3,(H,33,35)/b32-21+

InChI Key

HZNUVADAOAUZMJ-RUMWWMSVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C3=CC=CC=C3)/C=N/NC(=O)C4=CC=NC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C3=CC=CC=C3)C=NNC(=O)C4=CC=NC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[1-(4-Methylphenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between an aldehyde or ketone and a hydrazide. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and may require heating to facilitate the reaction. The general reaction scheme is as follows:

    Condensation Reaction: The aldehyde or ketone reacts with the hydrazide to form the Schiff base.

    Reaction Conditions: The reaction is often conducted under reflux conditions with a solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[1-(4-Methylphenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde or ketone.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines and aldehydes or ketones.

Scientific Research Applications

N’-[(E)-[1-(4-Methylphenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]pyridine-4-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-[1-(4-Methylphenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]pyridine-4-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which may enhance its biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • 1-benzyl-N’-[(E)-(4-methylphenyl)methylidene]piperidine-4-carbohydrazide

Uniqueness

N’-[(E)-[1-(4-Methylphenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]pyridine-4-carbohydrazide is unique due to its specific structural features, which include a pyrrole ring and multiple phenyl groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar Schiff bases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.